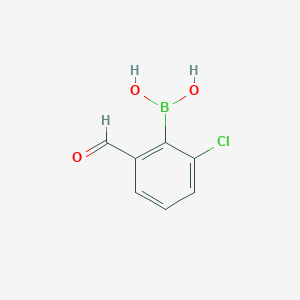

(2-Chloro-6-formylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

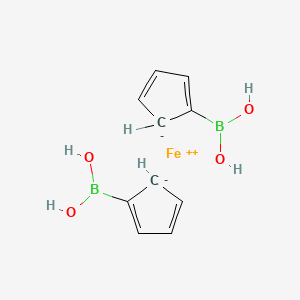

(2-Chloro-6-formylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro and a formyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Vorbereitungsmethoden

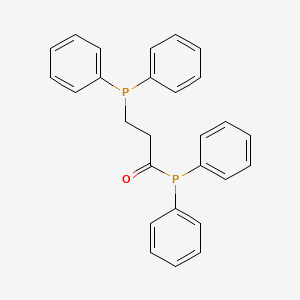

Synthesewege und Reaktionsbedingungen: Die Synthese von (2-Chlor-6-formylphenyl)boronsäure beinhaltet typischerweise die Borylierung des entsprechenden Arylhalogenids. Eine gängige Methode ist die Palladium-katalysierte Borylierung von 2-Chlor-6-formylphenylhalogeniden unter Verwendung von Bis(pinacolato)diboron als Borquelle. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumacetat und eines Palladiumkatalysators wie Pd(dppf)Cl2 in einem Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von (2-Chlor-6-formylphenyl)boronsäure folgt ähnlichen Synthesewegen, wird aber für die großtechnische Synthese optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten, wodurch die Ausbeute verbessert und die Reaktionszeiten verkürzt werden. Die Verwendung automatisierter Systeme für die Reagenzzugabe und Produktabtrennung erhöht die Skalierbarkeit des Prozesses weiter .

Analyse Chemischer Reaktionen

Arten von Reaktionen: (2-Chlor-6-formylphenyl)boronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Suzuki-Miyaura-Kupplung: Diese Reaktion bildet Kohlenstoff-Kohlenstoff-Bindungen durch Kupplung der Boronsäure mit Aryl- oder Vinylhalogeniden in Gegenwart eines Palladiumkatalysators und einer Base.

Häufige Reagenzien und Bedingungen:

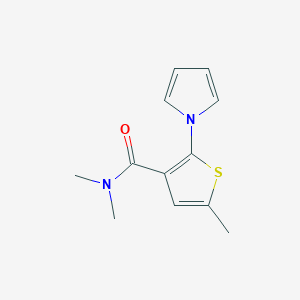

Suzuki-Miyaura-Kupplung: Palladiumkatalysatoren (z. B. Pd(PPh3)4), Basen (z. B. K2CO3) und Lösungsmittel (z. B. Toluol, Ethanol).

Oxidation: Kaliumpermanganat, Chromtrioxid und Lösungsmittel wie Aceton oder Wasser.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und Lösungsmittel wie Ethanol oder Tetrahydrofuran.

Hauptprodukte:

Suzuki-Miyaura-Kupplung: Biphenyl-Derivate.

Oxidation: 2-Chlor-6-carboxyphenylboronsäure.

Reduktion: 2-Chlor-6-hydroxymethylphenylboronsäure.

Wissenschaftliche Forschungsanwendungen

(2-Chlor-6-formylphenyl)boronsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird bei der Entwicklung von borhaltigen Medikamenten und Enzyminhibitoren eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (2-Chlor-6-formylphenyl)boronsäure beinhaltet in erster Linie die Fähigkeit, stabile Komplexe mit Diolen und anderen Nukleophilen zu bilden. Diese Eigenschaft wird in verschiedenen chemischen Reaktionen genutzt, einschließlich der Suzuki-Miyaura-Kupplung, bei der die Boronsäuregruppe den Transfer der Arylgruppe an den Palladiumkatalysator erleichtert, was zur Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung führt . Die Formylgruppe kann auch an nukleophilen Additionsreaktionen teilnehmen, wodurch die Reaktivität der Verbindung weiter erweitert wird .

Ähnliche Verbindungen:

2-Formylphenylboronsäure: Fehlt der Chlorsubstituent, wodurch es in bestimmten Kupplungsreaktionen weniger reaktiv ist.

4-Formylphenylboronsäure: Die Formylgruppe ist anders positioniert, was ihre Reaktivität und Anwendungen beeinflusst.

3-Formylphenylboronsäure: Ähnlich wie 2-Formylphenylboronsäure, aber mit der Formylgruppe in der Metaposition.

Einzigartigkeit: (2-Chlor-6-formylphenyl)boronsäure ist aufgrund des Vorhandenseins sowohl von Chlor- als auch von Formylgruppen einzigartig, was ihre Reaktivität und Vielseitigkeit in der organischen Synthese erhöht. Die Chlorgruppe erhöht die Elektrophilie der Verbindung, wodurch sie in Kupplungsreaktionen reaktiver wird, während die Formylgruppe zusätzliche Funktionalisierungsoptionen bietet .

Wirkmechanismus

The mechanism of action of (2-Chloro-6-formylphenyl)boronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group facilitates the transfer of the aryl group to the palladium catalyst, leading to the formation of a new carbon-carbon bond . The formyl group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

2-Formylphenylboronic acid: Lacks the chloro substituent, making it less reactive in certain coupling reactions.

4-Formylphenylboronic acid: The formyl group is positioned differently, affecting its reactivity and applications.

3-Formylphenylboronic acid: Similar to 2-formylphenylboronic acid but with the formyl group in the meta position.

Uniqueness: (2-Chloro-6-formylphenyl)boronic acid is unique due to the presence of both chloro and formyl groups, which enhance its reactivity and versatility in organic synthesis. The chloro group increases the compound’s electrophilicity, making it more reactive in coupling reactions, while the formyl group provides additional functionalization options .

Eigenschaften

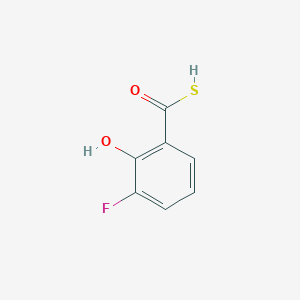

Molekularformel |

C7H6BClO3 |

|---|---|

Molekulargewicht |

184.39 g/mol |

IUPAC-Name |

(2-chloro-6-formylphenyl)boronic acid |

InChI |

InChI=1S/C7H6BClO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H |

InChI-Schlüssel |

GJILNQSDSPVHPO-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=CC=C1Cl)C=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)

![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)

![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)

![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)

![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)

![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)

![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)